methyl 7-(2-chlorophenyl)-5-ethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Methyl 7-(2-chlorophenyl)-5-ethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolopyrimidine derivative characterized by:
- A methyl ester group at position 5.
- A 2-chlorophenyl substituent at position 6.
- An ethyl group at position 5. The 2-chlorophenyl moiety introduces steric and electronic effects due to the ortho-chlorine substitution, which may influence binding interactions in biological systems.
Properties
IUPAC Name |
methyl 7-(2-chlorophenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O2/c1-3-11-12(14(21)22-2)13(9-6-4-5-7-10(9)16)20-15(19-11)17-8-18-20/h4-8,13H,3H2,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPKBXOFVYTZRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3Cl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 7-(2-chlorophenyl)-5-ethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article aims to summarize the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound belongs to the class of triazolo-pyrimidines, characterized by a triazole ring fused with a pyrimidine structure. The presence of the 2-chlorophenyl group and ethyl substituent at specific positions contributes to its biological properties.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of anticancer and antimicrobial activities.
Anticancer Activity
Research has demonstrated that derivatives of triazolo-pyrimidines exhibit significant antitumor effects. For instance, studies involving related compounds have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 3a | MDA-MB-468 (Breast Cancer) | Not specified | |
| 7f | HepG2 (Liver Cancer) | 16.782 | |
| 7d | HepG2 (Liver Cancer) | 39.667 |
In vitro studies conducted by the National Cancer Institute on various cancer cell lines (including leukemia and lung cancer) indicated that these compounds could inhibit cell growth effectively. The mechanism often involves interference with cell cycle progression and induction of apoptosis.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Related triazole derivatives have shown activity against various pathogens. For example, compounds with similar structural features have been reported to inhibit bacterial growth and exhibit antifungal properties.
Case Studies
- Antitumor Efficacy : A study focused on the synthesis and evaluation of triazolo-pyrimidine derivatives demonstrated that modifications at specific positions significantly influenced their anticancer potency. For example, replacing hydrogen atoms with alkyl groups enhanced activity against breast cancer cells (MDA-MB-468) .
- Molecular Docking Studies : Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound may interact with key enzymes involved in cancer progression .
The precise mechanism through which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that:
- Inhibition of Kinases : Similar compounds have shown to inhibit kinases involved in cell signaling pathways critical for tumor growth.
- Induction of Apoptosis : The compound may promote programmed cell death in cancer cells via mitochondrial pathways.
Comparison with Similar Compounds
Structural Variations
Key structural differences among triazolopyrimidine derivatives include:
- Substituents at positions 5 and 7 : These determine electronic properties and steric bulk.
- Ester groups (methyl vs. ethyl) : Influence metabolic stability and solubility.
- Aromatic substituents : Halogenated phenyl groups (e.g., 2-chloro, 4-fluoro) modulate biological activity.
Table 1: Structural and Physicochemical Comparison
*Calculated based on analogous structures.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
